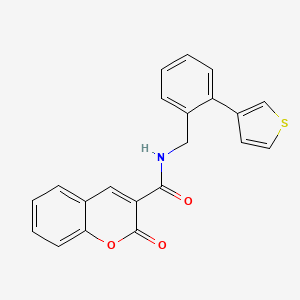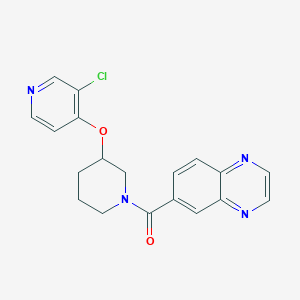
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by 1H and 13C NMR and mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, displacement of the phenoxy group using excess methylamine or benzylamine afforded the final compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone belongs to a class of heterocyclic compounds that have been explored for various synthetic and conformational analyses. One study focused on the synthesis and conformational analysis of related heterocyclic compounds, demonstrating the potential of these molecules for diverse applications in chemical research. The research included B3LYP geometry, energy, and GIAO/B3LYP NMR calculations to establish the structures of synthesized compounds, providing insights into their conformations and energetic properties (Karkhut et al., 2014).
Spectroscopic Properties and Environmental Effects
Another aspect of research on similar compounds involves the study of their spectroscopic properties and how these properties are influenced by the environment. Investigations into the electronic absorption, excitation, and fluorescence properties have been conducted, highlighting how these compounds behave in different solvents. This type of research is crucial for understanding the potential applications of these compounds in materials science and photophysics (Al-Ansari, 2016).
Catalytic Behavior and Polymerization
The catalytic behavior of related compounds toward ethylene reactivity has also been a topic of interest. Studies have synthesized complexes to explore their activities in oligomerization and polymerization processes. Such research is fundamental for the development of new catalysts in industrial polymer production (Sun et al., 2007).
Crystal Structure Analysis
The crystal structure of related compounds provides valuable information about their molecular geometry and potential interactions in the solid state. X-ray diffraction studies have been employed to reveal the detailed molecular and crystal structure, offering insights into the stability and reactivity of these compounds. Such analyses are essential for the design and synthesis of materials with specific properties (Revathi et al., 2015).
Antimicrobial Activity
Research into the antimicrobial activity of compounds with similar structures has shown promising results. Synthesis and testing of derivatives have identified compounds with significant activity against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-11-21-6-5-18(15)26-14-2-1-9-24(12-14)19(25)13-3-4-16-17(10-13)23-8-7-22-16/h3-8,10-11,14H,1-2,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZINQLAOPQRJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=C(C=NC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


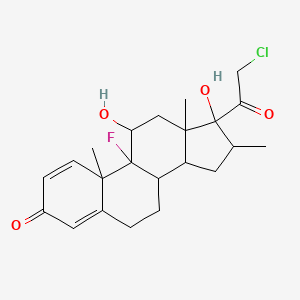
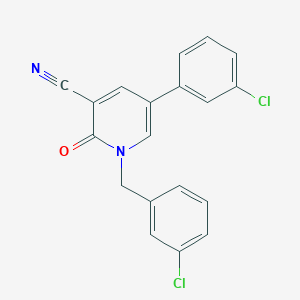
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)
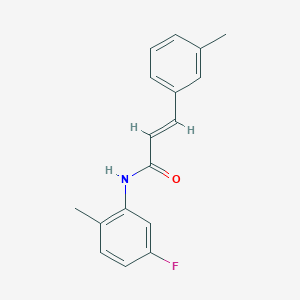

![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)
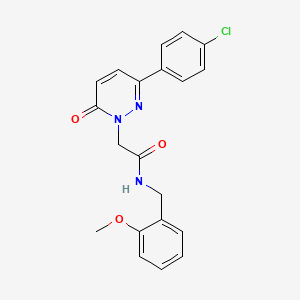
![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)


![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

